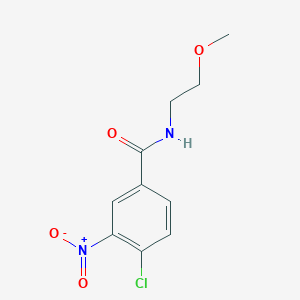
4-chloro-N-(2-methoxyethyl)-3-nitrobenzamide
Descripción general
Descripción
4-chloro-N-(2-methoxyethyl)-3-nitrobenzamide, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and has been shown to have a variety of effects on the body, including increasing endurance, improving lipid metabolism, and reducing inflammation.
Mecanismo De Acción
4-chloro-N-(2-methoxyethyl)-3-nitrobenzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in improved energy metabolism and endurance.
Biochemical and physiological effects:
In addition to its effects on lipid metabolism and energy metabolism, this compound has also been shown to have anti-inflammatory effects and to improve cardiac function in animal models. It has also been studied for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-(2-methoxyethyl)-3-nitrobenzamide for lab experiments is its specificity for PPARδ, which allows for targeted modulation of lipid metabolism and energy metabolism. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-(2-methoxyethyl)-3-nitrobenzamide, including further studies on its effects on lipid metabolism and energy metabolism, as well as its potential therapeutic use in metabolic disorders and cardiovascular disease. There is also interest in exploring its potential use as a performance-enhancing drug, although this remains controversial. Finally, there is ongoing research on the safety and toxicity of this compound, particularly in light of concerns about its potential carcinogenicity.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-methoxyethyl)-3-nitrobenzamide has been extensively studied in both animal and human models for its potential therapeutic effects. It has been shown to improve endurance and increase fat oxidation in mice, and has also been studied as a potential treatment for metabolic disorders such as diabetes and obesity.
Propiedades
IUPAC Name |
4-chloro-N-(2-methoxyethyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-17-5-4-12-10(14)7-2-3-8(11)9(6-7)13(15)16/h2-3,6H,4-5H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXTQXZLDPQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3,4-dichlorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4700924.png)


![5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4700946.png)
![4-(5-{2-[(4-chlorophenyl)sulfonyl]-2-cyanovinyl}-2-furyl)benzenesulfonamide](/img/structure/B4700965.png)
![N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4700976.png)
![2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzoic acid](/img/structure/B4700993.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4700994.png)
![3-[3-(2-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4701003.png)
![4-[2-(2,5-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4701008.png)
![7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4701011.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701014.png)